molecular formula C18H19N3O B7645205 1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea

1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea

Cat. No. B7645205
M. Wt: 293.4 g/mol
InChI Key: HZAIUTLYGWEUDD-UHFFFAOYSA-N
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Patent
US08138187B2

Procedure details

Tryptamine (1.04 g, 6.5 mmol) was dissolved in a mixture of acetone (20 ml) and triethylamine (1 ml) under a nitrogen atmosphere. Benzyl isocyanate (952 mg, 7.15 mmol, 0.88 ml) was swiftly added dropwise at 0° C. and the mixture was then subsequently stirred for 2 h, while cooling with ice, and at RT for 2 h. A subsequent TLC in chloroform/methanol 20:1 showed only small amounts still of tryptamine. The mixture was concentrated i. vac. The residue obtained was purified by flash chromatography with 100 g of silica gel and chloroform/methanol 20:1→9:1→4:1.
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.[CH2:13]([N:20]=[C:21]=[O:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CC(C)=O.C(N(CC)CC)C.C(Cl)(Cl)Cl.CO>[CH2:13]([NH:20][C:21]([NH:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1)=[O:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:4.5|

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
NCCC1=CNC2=CC=CC=C12
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0.88 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC1=CNC2=CC=CC=C12
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was then subsequently stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
WAIT
Type
WAIT
Details
at RT for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated i
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography with 100 g of silica gel and chloroform/methanol 20:1→9:1→4:1

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C1=CC=CC=C1)NC(=O)NCCC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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